(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

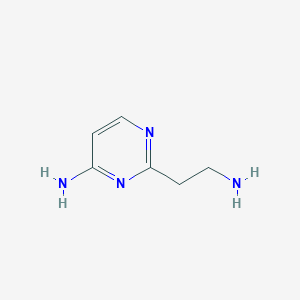

“(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1511585-69-5. It has a molecular weight of 249.18 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16N2.2ClH/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10;;/h1-5,11H,6-9,12H2;2*1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.科学的研究の応用

Synthesis Processes

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine The synthesis of 3-amino-1-benzhydrylazetidine, a compound closely related to (1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride, was streamlined in a two-step process. Starting from commercially available 1-benzhydrylazetidin-3-ol, the procedure involved reacting with methanesulfonyl chloride and triethylamine in acetonitrile. This resulted in the formation of a mesylate intermediate, which upon treatment with ammonium hydroxide/isopropanol in a Parr reactor at ∼70°C, yielded the titled compound as mono acetate salt in 72–84% yield. This synthesis pathway highlights a structured approach to obtaining related azetidine compounds efficiently (Li et al., 2006).

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol In a similar context, an improved synthesis method for 1-benzhydrylazetidin-3-ol was developed. This method is pertinent due to the structural similarity of 1-benzhydrylazetidin-3-ol to the compound of interest. The one-pot, multikilogram-scale process was capable of minimizing impurity content and effectively scaling up production, yielding the product with 99.3% purity and 80% yield. The significance of this process lies in its high yield and purity, demonstrating the industrial applicability of synthesizing related compounds (Reddy et al., 2010).

Antimicrobial Applications

Synthesis and Antimicrobial Evaluation for Certain 1-(1H-Benzotriazol-1-yl)-1-Substituted Phenyl Methanamine A series of derivatives, including 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine, were synthesized and evaluated for their antibacterial and antifungal activities. The structural characteristics and variable degree of activity exhibited by these compounds emphasize the potential of similar structures in antimicrobial applications (Visagaperumal et al., 2010).

Synthesis and Biological Evaluation of Novel Azetidine Derivative A novel azetidine derivative was synthesized and structurally confirmed using various spectroscopic methods. The derivative showed acceptable results in antibacterial and antifungal activity assays, suggesting the antimicrobial potential of azetidine-based compounds (Rao, Prasad, & Rao, 2013).

Catalytic and Biological Activity

Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles and Their Catalytic Evaluation The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their subsequent conversion into unsymmetrical NCN′ and PCN pincer palladacycles highlighted their catalytic activities. The study emphasizes the utility of these compounds in catalysis, showing good activity and selectivity (Roffe et al., 2016).

Diiron(III) Complexes of Tridentate 3N Ligands as Functional Models for Methane Monooxygenases Diiron(III) complexes, involving various methanamine derivatives, were investigated as functional models for methane monooxygenases. These complexes demonstrated efficient catalytic hydroxylation of alkanes, revealing the potential of such structures in catalytic applications (Sankaralingam & Palaniandavar, 2014).

Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity in Red Light Iron(III) complexes with methanamine derivatives were synthesized and their properties studied for photocytotoxicity in red light. These complexes showed potent activity, demonstrating the applicability of such structures in biomedical imaging and therapy (Basu et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation (H315) and eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

特性

IUPAC Name |

(1-benzhydrylazetidin-3-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.2ClH/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;;/h1-10,14,17H,11-13,18H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAMSAJVLGUBXDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Benzhydrylazetidin-3-yl)methanamine dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-Cyclopropylacetyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2637454.png)

![N-cyclohexyl-2-[(8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2637456.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2637459.png)